molecular formula C15H14FNO2 B2885028 1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-85-7

1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B2885028
CAS RN: 478247-85-7
M. Wt: 259.28
InChI Key: YOARALDHKFYYHF-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic compound that is a member of the pyridinone family. It is a heterocyclic compound with a five-membered cycloalkyl ring and has the molecular formula C11H10FNO2. This compound has been studied extensively for its potential medicinal applications, including use as an anti-inflammatory agent, an antifungal agent, and a potential treatment for Alzheimer’s disease.

Scientific Research Applications

  • Biotransformation of Prasugrel : A study by Williams et al. (2008) investigated the biotransformation of prasugrel, a thienopyridine prodrug, to its active metabolite. The process involves the conversion of prasugrel to R-95913, which includes the structure of interest, by human liver- and intestinal-dominant carboxylesterases.

  • Synthesis and Characterization of Iron(III) Complexes : Schlindwein et al. (2006) explored the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, which include derivatives like 1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone. The study, detailed in Dalton Transactions, focuses on characterizing these complexes using EXAFS spectroscopy.

  • Synthesis of Polysubstituted Cyclopropane Derivatives : Banothu et al. (2015) reported the synthesis of cyclopropane derivatives starting from pyridine, which involves a structure similar to the compound . This research is documented in the Journal of Heterocyclic Chemistry.

  • Tripodal Ligands Synthesis : Schill, de Meijere, and Yufit (2007) described the synthesis of new tripodal ligands, including derivatives of cyclopropane, in Organic Letters. These ligands are crucial in the development of complex molecular architectures.

  • Natural Products from Gastrodia elata : A study by Guo et al. (2015) in Acta Pharmaceutica Sinica. B isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, showcasing the diverse applications of compounds related to the 4-hydroxy-2(1H)-pyridinone structure.

  • Synthesis of Neuroleptic Agents : Nakatsuka et al. (1979) synthesized novel neuroleptic agents, involving cyclopropyl and fluorophenyl structures, as detailed in the Journal of Labelled Compounds and Radiopharmaceuticals.

  • Topoisomerase II Inhibitory Activity : Wentland et al. (1993) investigated 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives for their inhibitory activity against mammalian topoisomerase II. The research is published in the Journal of Medicinal Chemistry.

  • Synthesis of Cyclopropane Derivatives : The synthesis and reactions of cyclopropane derivatives as potential antibacterial agents were studied by Miyamoto et al. (1987) in the Journal of Heterocyclic Chemistry.

properties

IUPAC Name

1-cyclopropyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-11-3-1-10(2-4-11)9-13-14(18)7-8-17(15(13)19)12-5-6-12/h1-4,7-8,12,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOARALDHKFYYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

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